Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid
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Description
The compound is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It’s used to prevent certain functional groups from reacting until the desired steps are completed .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are often used in peptide synthesis . They can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has shown the utility of racemic and tert-butoxycarbonyl protected compounds in synthesizing complex organic molecules. For instance, the development of novel synthetic routes for gallenfarbstoffe derivatives highlights the versatility of racemic tert-butoxycarbonyl intermediates in constructing biologically relevant structures, such as vinyl isoneobilirubinates, through oxidation and thermal decomposition processes (Gossauer & Weller, 1978). Similarly, studies on the inhibition of enzymes like L-aromatic amino acid decarboxylase by tert-butoxycarbonyl-protected amino acids underscore their potential as biochemical tools (Ahmad, Phillips, & Stammer, 1992).
Biologically Active Compounds
The application extends into the realm of biologically active compounds, where racemic and tert-butoxycarbonyl-protected derivatives have been explored for their pharmacological potentials. Research into the synthesis of constrained cyclopropane analogs of phenylalanine, yielding enantiomerically pure derivatives, demonstrates the relevance of these chemical frameworks in drug development (Jiménez et al., 2001). Another notable study focuses on the structural and NMDA activity analysis of dihydroisoxazole derivatives, indicating the importance of such compounds in neurological research (Meneghetti et al., 2006).
properties
IUPAC Name |
(3aR,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7(10(14)15)9-8(13)4-5-17-9/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSBVSOHULTJQ-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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